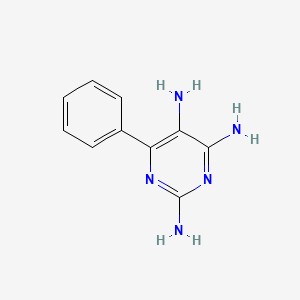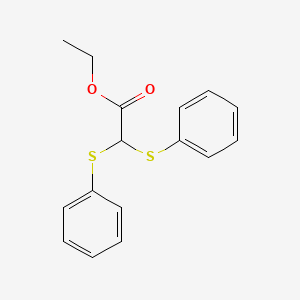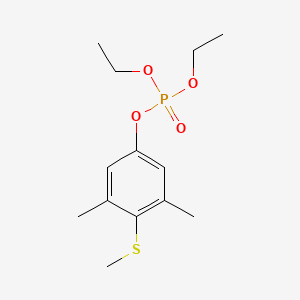
3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate is an organophosphorus compound with the molecular formula C₁₃H₂₁O₄PS. It is known for its unique chemical structure, which includes a phenyl ring substituted with methyl, methylsulfanyl, and diethyl phosphate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate typically involves the reaction of 3,5-dimethyl-4-(methylsulfanyl)phenol with diethyl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The process is usually conducted under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The diethyl phosphate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Brominated or nitrated derivatives.
Hydrolysis: Diethyl phosphate and the corresponding phenol.
科学的研究の応用
3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate involves its interaction with specific molecular targets. The diethyl phosphate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules .
類似化合物との比較
Similar Compounds
- 3,5-Dimethylphenyl diethyl phosphate
- 4-Methylsulfanylphenyl diethyl phosphate
- 3,5-Dimethyl-4-(methylsulfanyl)phenyl methyl phosphate
Uniqueness
3,5-Dimethyl-4-(methylsulfanyl)phenyl diethyl phosphate is unique due to the presence of both methyl and methylsulfanyl groups on the phenyl ring, along with the diethyl phosphate group. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
22454-89-3 |
|---|---|
分子式 |
C13H21O4PS |
分子量 |
304.34 g/mol |
IUPAC名 |
(3,5-dimethyl-4-methylsulfanylphenyl) diethyl phosphate |
InChI |
InChI=1S/C13H21O4PS/c1-6-15-18(14,16-7-2)17-12-8-10(3)13(19-5)11(4)9-12/h8-9H,6-7H2,1-5H3 |
InChIキー |
HMEIBXJRUMDSCW-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(OCC)OC1=CC(=C(C(=C1)C)SC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






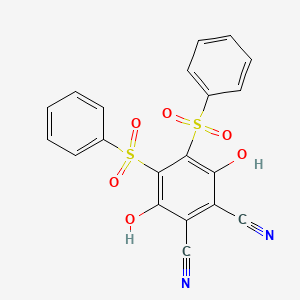

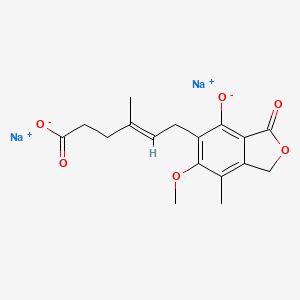
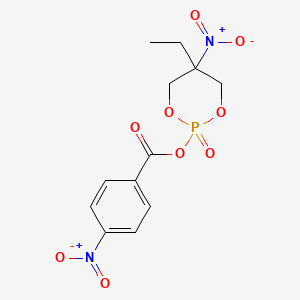
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
